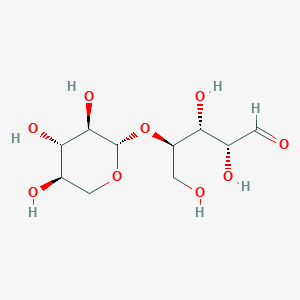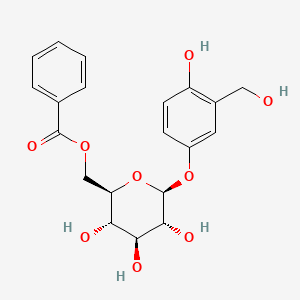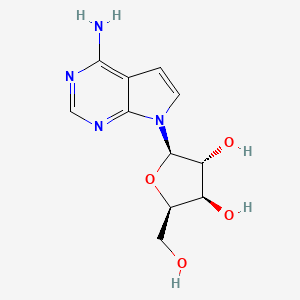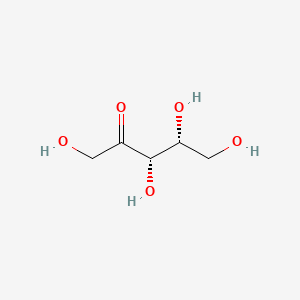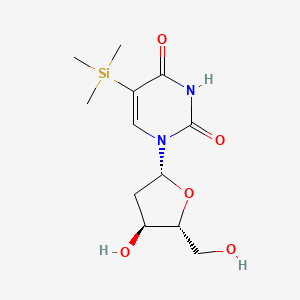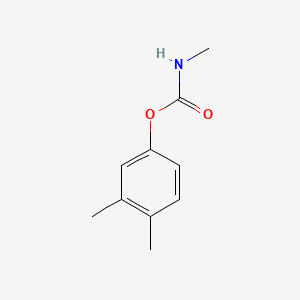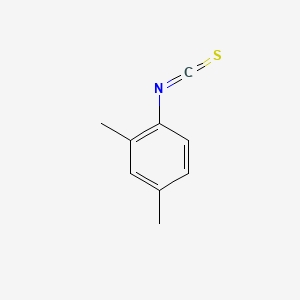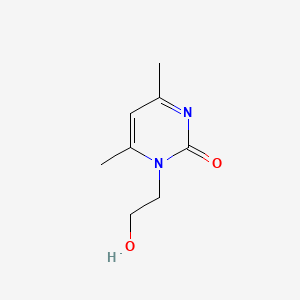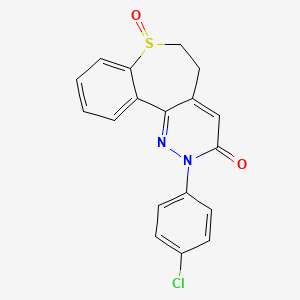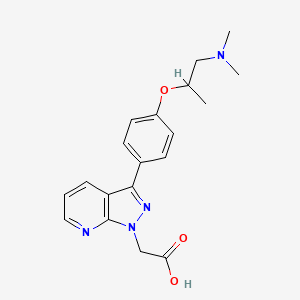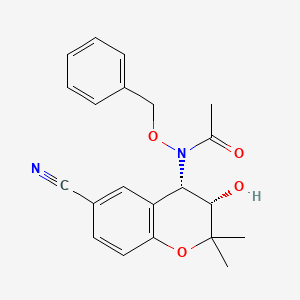
Monofosfato de YM-758
Descripción general
Descripción
YM-758 monophosphate is a novel cardiovascular agent known for its inhibitory action on the If current, which is a key component in the regulation of heart rate. This compound is particularly significant in the treatment of stable angina and atrial fibrillation due to its ability to selectively lower the heart rate and decrease oxygen consumption by heart muscle .
Aplicaciones Científicas De Investigación
YM-758 monophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of If channel inhibition and to develop new cardiovascular agents.
Biology: Investigated for its effects on heart rate regulation and its potential therapeutic benefits in various cardiovascular diseases.
Medicine: Clinically evaluated for the treatment of stable angina, atrial fibrillation, and other ischemic heart diseases.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular conditions
Mecanismo De Acción
Target of Action
YM-758 monophosphate is a novel If channel inhibitor . The primary target of YM-758 is the HCN channels . These channels play a crucial role in controlling the heart rate and oxygen consumption by heart muscle .
Mode of Action
YM-758 interacts with its target, the HCN channels, by inhibiting the If current . This interaction results in a strong and specific activity that selectively lowers the heart rate and decreases oxygen consumption by heart muscle .
Biochemical Pathways
The main metabolic pathways of YM-758 in rats are thought to be hydroxylation, oxidation followed by hydration, amide hydrolysis, and O-demethylation followed by sulfate or glucuronide conjugation . These pathways affect the metabolism of YM-758, influencing its efficacy and duration of action.
Result of Action
The molecular and cellular effects of YM-758’s action include a reduction in heart rate and a decrease in oxygen consumption by heart muscle . This makes it useful as a preventive and/or treating agent for diseases of the circulatory system, such as ischemic heart diseases (e.g., angina pectoris and myocardial infarction), congestive heart failure, and arrhythmia .
Análisis Bioquímico
Biochemical Properties
YM-758 monophosphate interacts with the If current in the heart, showing a strong and specific activity . It selectively lowers the heart rate and decreases the oxygen consumption of heart muscle . The nature of these interactions involves the inhibition of the If current, which is crucial for the regulation of heart rate .
Cellular Effects
YM-758 monophosphate influences cell function by selectively lowering the heart rate and decreasing the oxygen consumption of heart muscle . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cardiac cells .
Molecular Mechanism
The molecular mechanism of action of YM-758 monophosphate involves its inhibitory action on the If current . This results in a decrease in heart rate and oxygen consumption by heart muscle . The compound may also interact with other biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a strong and specific activity, and its effects on heart rate and oxygen consumption are consistent .
Dosage Effects in Animal Models
It is expected that the compound’s effects on heart rate and oxygen consumption would vary with dosage .
Metabolic Pathways
The metabolic pathways of YM-758 monophosphate involve oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation . The compound interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
Given its molecular properties and its interactions with various enzymes and cofactors, it is likely that the compound is transported and distributed in a manner consistent with other similar compounds .
Subcellular Localization
Given its molecular properties and its interactions with various enzymes and cofactors, it is likely that the compound is localized in a manner consistent with other similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of YM-758 monophosphate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key intermediate, (-)-N-{2-[®-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, is synthesized through a series of reactions involving piperidine and fluorobenzamide derivatives . The final step involves the phosphorylation of the intermediate to yield YM-758 monophosphate.
Industrial Production Methods
Industrial production of YM-758 monophosphate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
YM-758 monophosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of YM-758 monophosphate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from the reactions of YM-758 monophosphate include hydroxylated, demethylated, and conjugated metabolites. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate their structures .
Comparación Con Compuestos Similares
Similar Compounds
Ivabradine: Another If channel inhibitor used for similar indications.
Zatebradine: An older If channel inhibitor with a similar mechanism of action.
Uniqueness
YM-758 monophosphate is unique in its strong and specific activity, selectively lowering the heart rate without significant negative inotropic or hypotensive effects. This makes it a valuable therapeutic option for patients with stable angina and atrial fibrillation .
Propiedades
IUPAC Name |
N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O4.H3O4P/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-5(2,3)4/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);(H3,1,2,3,4)/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKBNXZBIMKAY-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FN3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858574 | |
| Record name | YM 758 monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312752-86-6 | |
| Record name | YM-758 monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YM 758 monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-758 MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64S4O9325D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




